molecular formula C15H21BO3 B2904177 1-[4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone CAS No. 1362243-63-7

1-[4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone

Cat. No. B2904177
CAS RN: 1362243-63-7
M. Wt: 260.14
InChI Key: ANEPBUQAMZVFLG-UHFFFAOYSA-N
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Description

The compound “1-[4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone” is a chemical substance that is commonly used in the preparation of pharmaceuticals and chemical intermediates . It is also known as a pinacol ester of phenylboronic acid .


Synthesis Analysis

The synthesis of this compound involves several steps. One common method is the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . Another method involves the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Molecular Structure Analysis

The molecular structure of this compound is complex. It contains a phenyl group attached to an ethanone group, which is further attached to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group . The empirical formula of this compound is C12H17BO2 .


Chemical Reactions Analysis

This compound can undergo several chemical reactions. For instance, it can undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Physical And Chemical Properties Analysis

The compound is an oil-like substance at room temperature . It has a molecular weight of 208.065 Da . Other physical and chemical properties such as melting point, boiling point, and density are not available from the current search results.

Scientific Research Applications

Synthesis and Structural Analysis

This compound is utilized in the synthesis of boric acid ester intermediates with benzene rings, showcasing its importance in the preparation of complex molecules. The process involves a three-step substitution reaction, and the structures of the resulting compounds are confirmed through FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. The molecular structures are further explored using density functional theory (DFT), comparing the computed values with X-ray diffraction results. This comprehensive approach highlights the compound's role in advancing synthetic methods and understanding molecular conformation and electronic properties (P.-Y. Huang et al., 2021).

Physicochemical Characterization

The research extends into the physicochemical characterization of similar compounds, emphasizing their molecular electrostatic potential and frontier molecular orbitals. DFT studies reveal some of the essential physicochemical properties of these compounds, aiding in the understanding of their reactivity and stability. Such investigations are crucial for developing new materials and chemicals with specific functions (P. Huang et al., 2021).

properties

IUPAC Name

1-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO3/c1-10-7-8-12(11(2)17)9-13(10)16-18-14(3,4)15(5,6)19-16/h7-9H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANEPBUQAMZVFLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1362243-63-7
Record name 1-[4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one
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